Iguratimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Iguratimod macrophage migration inhibitory factor MIF inhibition

Mechanism of MIF Inhibition by Iguratimod

This compound (T-614) is characterized as a novel allosteric inhibitor of MIF. The following diagram illustrates its unique binding mode and downstream effects.

Diagram of this compound's allosteric inhibition of MIF.

- Binding Mode: Crystallographic analysis reveals that this compound binds outside the tautomerase active site of the MIF trimer. Only the molecule's mesyl group extends into the active site pocket, inducing inhibition through an allosteric mechanism [1].

- Type of Inhibition: Kinetic analysis characterizes the inhibition as non-competitive, consistent with an allosteric mode of action [1].

Quantitative Biochemical and Pharmacological Data

The table below summarizes key quantitative findings from recent studies.

| Parameter | Value / Finding | Experimental Context | Source |

|---|---|---|---|

| Inhibition Constant (Kᵢ) | 16 µM | In vitro kinetic analysis | [1] |

| IC₅₀ (Tautomerase Activity) | Micromolar or lower | In vitro dopachrome tautomerase assay | [2] |

| In Vitro Efficacy | Suppresses TNF-α, IL-6, IL-1β, IL-8, MCP-1 | Human monocyte (THP-1) cultures stimulated with LPS | [3] [4] |

| In Vivo Efficacy | Prevents mortality; decreases hepatic H₂O₂ | Murine model of acetaminophen (APAP) overdose | [1] |

| Synergy | Additive/synergistic effects with glucocorticoids | In vitro & in vivo (EAE model) | [2] |

Key Experimental Models and Protocols

The efficacy of this compound as a MIF inhibitor has been demonstrated in several biological and disease models.

In Vitro Bioassays:

- MIF Enzymatic Activity: The dopachrome tautomerase assay is a standard method. Briefly, compounds are incubated with MIF in PBS, dopachrome substrate is added, and enzymatic activity is monitored by measuring the absorbance at 475 nm [1] [2].

- Cytokine Production: Human monocytes or THP-1 cells are stimulated with LPS in the presence of the inhibitor. The suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-8, MCP-1) in the culture supernatant is measured via ELISA [2] [3].

In Vivo Disease Models:

- Acetaminophen (APAP) Overdose: In a murine model, this compound (in alkali solution, pH 7.8) improved survival when given prophylactically. This protection was associated with a MIF-dependent decrease in hepatic hydrogen peroxide, a marker of oxidative stress. Note: Protection was not observed with late administration (e.g., 6 hours post-APAP) [1].

- Rheumatoid Arthritis (RA): this compound is a clinically approved csDMARD in Japan and China. Its efficacy is attributed to direct inhibition of MIF, leading to downstream suppression of NF-κB activation, immunoglobulin production, and osteoclastogenesis [5] [3] [4].

- Experimental Autoimmune Encephalomyelitis (EAE): The drug showed synergistic effects with dexamethasone in attenuating EAE, a model of multiple sclerosis, highlighting its potential for steroid-sparing therapy [2].

Key Takeaways for Research and Development

- Allosteric Mechanism: this compound offers a distinct approach to inhibiting MIF compared to active-site competitors, which may be valuable for mechanistic studies and drug design [1].

- Pleiotropic Anti-inflammatory Effects: Its action on MIF explains a unifying mechanism behind its observed suppression of multiple cytokines and signaling pathways in various cell types [5] [3].

- Clinical Repurposing Potential: As an already-approved drug, this compound presents a promising candidate for repurposing in other MIF-driven conditions, supported by its synergistic profile with glucocorticoids [2].

References

- 1. This compound, an allosteric inhibitor of macrophage migration ... [molmed.biomedcentral.com]

- 2. Identification of this compound as an Inhibitor of Macrophage ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Novel Molecular Insights and a New csDMARD ... [mdpi.com]

- 4. This compound: a valuable remedy from the Asia Pacific region ... [nature.com]

- 5. Research progress on the clinical application and ... [frontiersin.org]

Iguratimod pharmacokinetics and metabolism

Human Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic data of iguratimod from a Phase I study in healthy adult volunteers [1].

| Parameter | Single Dose (50 mg) | Multiple Dose (50 mg, once daily) | Fed State (Single 50 mg) | Fasted State (Single 50 mg) |

|---|---|---|---|---|

| Tmax (h) | 4.25 | 3.63 | Information missing | Information missing |

| Cmax (mg/L) | 1.81 | 1.88 | Information missing | Information missing |

| AUC0-last (mg/L·h) | 26.36 | 31.88 | Information missing | Information missing |

| T1/2 (h) | 11.95 | 10.25 | Information missing | Information missing |

| Apparent Volume of Distribution (V/F, L) | 1.33 | 1.16 | Information missing | Information missing |

| Absorption Rate Constant (Ka, 1/h) | 0.86 | 0.87 | Information missing | Information missing |

| Food Effect | — | — | Shortened Tmax, increased Cmax | Baseline |

Key Findings:

- Linearity: Cmax and AUC demonstrated linear pharmacokinetics within the 25 mg to 75 mg dose range [1].

- Food Effect: Food can promote the absorption of this compound, leading to a higher peak concentration and shorter time to reach it. This supports administration with food [1].

- Tolerability: Doses up to 50 mg were well-tolerated, establishing this as the maximum tolerated dose [1].

Metabolism and Metabolic Pathways

This compound is extensively metabolized by the liver. The primary metabolic pathways have been elucidated using recombinant human CYP450 enzymes, identifying the key isoforms involved and the major metabolites [2] [3].

| Aspect | Details |

|---|---|

| Major Metabolites | M1 (a deformylated form) and M2 (N-acetylated form of M1). Other minor metabolites include hydroxylated forms (M3, M4, M5) [2] [3]. |

| Primary CYP450 Enzymes | CYP2C9 and CYP2C19 are the main enzymes responsible for the metabolism of this compound to its metabolites [2] [3]. |

| Analytical Method (HPLC) | Column: ACE-C18 (250 × 4.6 mm, 5 μm). Mobile Phase: Methanol-Water (55:45 v/v) containing 0.1% Trifluoroacetic Acid. Flow Rate: 1 mL/min. Detection: UV at 257 nm. Linearity: 0.5–20 µg/mL for both this compound and Metabolite M2 [2] [3]. |

This compound primary metabolic pathway via CYP2C9 and CYP2C19.

Experimental Protocol: Metabolite Preparation and Analysis

This detailed methodology describes how to identify metabolic pathways and prepare the major metabolite (M2) of this compound using a recombinant human CYP450 yeast whole-cell transformation system, followed by analysis via HPLC [2] [3].

Workflow for this compound metabolite preparation and analysis.

Key Reagents and Equipment:

- Recombinant Yeast Cells: Human CYP450s (CYP1A2, 2C9, 2C19, 2D6, 2E1, 3A4) [2] [3].

- Chemicals: this compound reference standard (purity >99%), DMSO, methanol (HPLC grade), trifluoroacetic acid (HPLC grade) [2] [3].

- Equipment: High-performance liquid chromatograph with UV detector, centrifuge, vortex mixer [2] [3].

Clinical Pharmacology and Implications

- Mechanism of Action: this compound is a small molecule DMARD that inhibits the production of immunoglobulins and pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α, IL-17) [4] [5]. It achieves this primarily by inhibiting the activation of the NF-κB pathway [4] [5]. Recent research also shows it restrains the function of follicular helper T (Tfh) cells by inhibiting their glucose metabolism via the Hif1α-HK2 axis, which in turn affects B-cell function and antibody production [6].

- Clinical Efficacy: this compound has demonstrated efficacy as monotherapy and in combination with methotrexate (MTX) for rheumatoid arthritis [5]. Research is also exploring its use in other autoimmune diseases like primary Sjögren's syndrome (pSS), where it has shown benefits in reducing immunoglobulin levels and disease activity [7].

References

- 1. A randomized phase I study to evaluate the safety, tolerability, pharmacokinetics and food-effect of this compound in healthy adult volunteers | European Journal of Clinical Pharmacology [link.springer.com]

- 2. Preparation of a Major Metabolite of this compound and ... [brieflands.com]

- 3. Preparation of a Major Metabolite of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a valuable remedy from the Asia Pacific region for ameliorating autoimmune diseases and protecting bone physiology | Bone Research [nature.com]

- 5. as a New Drug for Rheumatoid Arthritis: Current... This compound [pmc.ncbi.nlm.nih.gov]

- 6. This compound Restrains Circulating Follicular Helper T Cell ... [frontiersin.org]

- 7. Comparison of the effect of this compound and ... [frontiersin.org]

Iguratimod preclinical studies in animal models

Preclinical Animal Models and Key Findings

The table below summarizes two recent lines of preclinical investigation into iguratimod.

| Disease Model | Animal Model Details | Treatment Protocol | Key Findings | Primary Proposed Mechanism |

|---|

| COVID-19 (Excessive Inflammation) | • Strain: C57BL/6 mice • Model: Diet-induced obesity (High-fat diet for 10 weeks) • Challenge: Mouse-adapted SARS-CoV-2 [1] [2] [3] | • Dosing: Administered 1 hour before virus inoculation and continued for 4 days after infection [2]. • Comparison: Compared against dexamethasone (DEX) and a control [2]. | • Survival: Significantly improved survival rates in obese infected mice [1] [3]. • Inflammation: Reduced lung inflammation and damage [2]. • Immunity: Did not suppress interferon-induced antiviral genes, unlike DEX [3]. | Inhibition of NF-κB signaling pathway, reducing cytokine storm without compromising antiviral immunity [1] [3]. | | Bleomycin-Induced Pulmonary Fibrosis | • Strain: Likely C57BL/6 mice (common for this model) • Model: Intratracheal bleomycin instillation [4] | • Dosing: Different concentrations of this compound were tested [4]. | • Pathology: Effectively ameliorated pulmonary inflammation and fibrosis [4]. • Mechanism: Regulated macrophage polarization (inhibited M1 polarization) [4]. | Inhibition of the TLR4/NF-κB pathway in macrophages [4]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a more detailed look at the methodologies employed.

SARS-CoV-2 Infection in Obese Mice [1] [2]

- Animal Model Generation: Eight-week-old male C57BL/6 mice were fed a high-fat diet (HFD) containing 60% fat for ten weeks to induce visceral-dominant obesity. Control groups were fed a normal-fat diet (NFD).

- Viral Infection: The HFD and NFD mice were infected with a sublethal dose of a mouse-adapted SARS-CoV-2 virus.

- Drug Treatment: this compound was administered to the mice 1 hour before virus inoculation and then daily up to 4 days after infection.

- Endpoint Analysis:

- Survival: Mice were monitored for 10 days post-infection to record survival rates.

- Lung Analysis: On day 3 post-infection, lungs were collected for analysis. This included:

- Histopathology: Examining tissue for inflammation and damage.

- Immunohistochemistry: Staining for SARS-CoV-2 nucleocapsid (N) antigen to detect viral presence.

- Gene Expression: Analyzing the expression of inflammatory and interferon-induced genes.

Bleomycin-Induced Pulmonary Fibrosis [4]

- Disease Model Induction: Pulmonary fibrosis was induced in mice via a single intratracheal instillation of bleomycin (BLM).

- Drug Treatment: Different concentrations of this compound were administered to the mice to observe the dose-dependent therapeutic effect.

- Endpoint Analysis:

- In Vivo: Lung tissues were analyzed for the extent of fibrosis, inflammation, and markers of epithelial-mesenchymal transition (EMT). The presence and polarization (M1/M2) of macrophages in the lung tissue were also evaluated.

- In Vitro: Raw264.7 macrophage cells were induced to polarize into M1 and M2 types in vitro. The effects of this compound on this polarization and the activity of the TLR4/NF-κB pathway were studied.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound observed in these models are largely attributed to its ability to inhibit key pro-inflammatory signaling pathways. The diagram below synthesizes the mechanisms identified across the studies.

This diagram illustrates how this compound targets the NF-κB pathway to exert anti-inflammatory and anti-fibrotic effects in different disease models.

Key Insights for Researchers

- Dual Benefit in Infection Models: A significant finding from the COVID-19 study is that this compound attenuated excessive inflammation without broadly suppressing antiviral immunity, a key limitation of corticosteroids like dexamethasone [3]. This makes it a promising candidate for treating hyperinflammation in viral infections without increasing viral load.

- Repurposing Potential: The positive results in models of pulmonary fibrosis [4] and COVID-19 [1] highlight the potential for drug repurposing. This compound's known safety profile from clinical use in rheumatoid arthritis could accelerate its development for these new indications.

- Consistent Core Mechanism: While acting on different disease triggers (viral infection, bleomycin injury), this compound's effects converge on the inhibition of the NF-κB pathway, underscoring its role as a central regulator of the inflammatory response targeted by the drug [1] [4].

References

- 1. This compound, a promising therapeutic agent for COVID-19 ... [sciencedirect.com]

- 2. A promising therapeutic agent for treating excessive ... [eurekalert.org]

- 3. , a promising therapeutic agent for COVID-19 that... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. This compound improves bleomycin-induced pulmonary ... [pubmed.ncbi.nlm.nih.gov]

Iguratimod synthesis and development T-614

Drug Profile and Basic Information

Table 1: Fundamental Profile of Iguratimod (T-614)

| Aspect | Details |

|---|---|

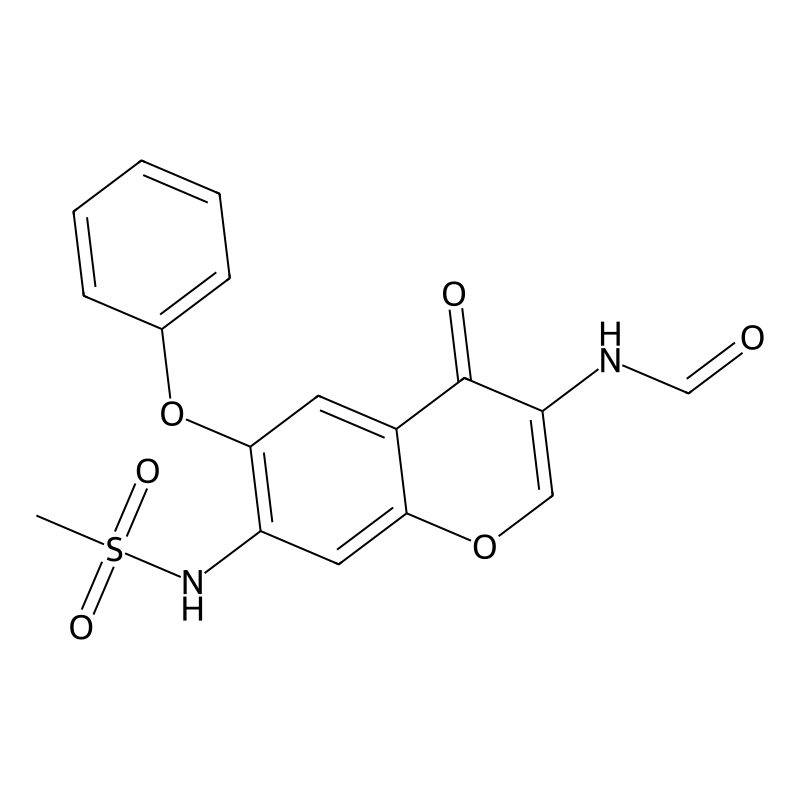

| Systematic Name | N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide [1] |

| CAS Registry Number | 123663-49-0 [1] [2] |

| Molecular Formula | C₁₇H₁₄N₂O₆S [1] |

| Molecular Weight | 374.37 g·mol⁻¹ [1] |

| Chemical Class | Derivative of 7-methanesulfonylamino-6-phenoxychromones (a chromone with two amide groups) [1] |

| Trade Names | Careram, Kolbet [1] |

| Development Code | T-614 [3] [1] |

| Approval Status | Approved for Rheumatoid Arthritis (RA) in Japan (2012) and China (2011) [3] [1] [4] |

| Common Dosage | 25 mg twice daily (after a 4-week initiation at 25 mg once daily) [3] |

Mechanism of Action: A Multi-Target Immunomodulator

This compound is a novel synthetic small-molecule disease-modifying anti-rheumatic drug (csDMARD) [3] [4]. Its mechanism is multifaceted, targeting both the inflammatory and immune components of rheumatoid arthritis, as well as bone metabolism.

The following diagram illustrates the key molecular and cellular pathways targeted by this compound:

Key Immunomodulatory, Metabolic, and Bone-Protective Mechanisms of this compound.

Clinical Efficacy and Safety Data

Clinical evidence for this compound is established through randomized controlled trials (RCTs) and meta-analyses, primarily in Rheumatoid Arthritis (RA) patients.

Table 2: Summary of Key Clinical Trial Outcomes for Rheumatoid Arthritis

| Study (Reference) | Design & Participants | Intervention & Duration | Primary Efficacy Outcomes (ACR20) | Safety Notes |

|---|

| Hara et al., 2007 (Japan) [3] | RCT, Double-blind N=376 (Multicenter) | IGU vs. Salazosulfapyridine (SASP) vs. Placebo 28 weeks | IGU: Superior to placebo (P<0.0001) Not inferior to SASP | - | | Lü et al., 2008 (China) [3] | RCT, Double-blind N=280 (Multicenter) | IGU (25 mg QD or BID) vs. Placebo 24 weeks | IGU: Significantly better than placebo (P<0.0001) | - | | Lu et al., 2009 (China) [3] | RCT, Double-blind N=489 (Multicenter) | IGU (50 mg/day) vs. Methotrexate (MTX, 10-15 mg/week) 24 weeks | IGU (50 mg): 63.8% MTX: 62.0% (Non-inferior to MTX) | - | | Ishiguro et al., 2013 (Add-on Therapy) [3] | RCT, Double-blind N=252 (with MTX) | IGU + MTX vs. Placebo + MTX 24 weeks | IGU+MTX: 69.5% Placebo+MTX: 30.7% (P<0.001) | - | | Meta-Analysis (4 RCTs, N=1407) [5] | Systematic Review & Meta-analysis | IGU vs. Placebo or other DMARDs (MTX, SASP) 24-week therapy | IGU superior to placebo in ACR20, TJC, SJC, pain, HAQ, ESR, CRP. No significant difference vs. MTX/SASP. | "this compound for RA had few adverse events, and its efficacy and safety were the same as those of MTX and SASP for RA." |

A meta-analysis of 4 RCTs involving 1,407 patients concluded that this compound has efficacy and safety comparable to other conventional DMARDs like methotrexate and sulfasalazine, with few adverse events [5].

Key Experimental Protocols

For researchers looking to work with this compound in experimental models, here are summaries of key methodologies from the literature.

In Vitro Model: Incubation with Recombinant Human CYP450s for Metabolite Preparation

This protocol is used to study the drug's metabolism and prepare its major metabolites [6].

- Objective: To generate and prepare a major metabolite of this compound (M2) using a recombinant human CYP450 yeast whole-cell transformation system.

- Materials:

- This compound (T-614)

- Recombinant human CYP450 yeast cells (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4)

- D-(+)-Glucose

- K₂HPO₄ phosphate buffer (0.2 M, pH 7.4)

- DMSO, Methanol, Ethyl Acetate

- Procedure:

- Incubation Setup: Prepare a 4 mL incubation mixture containing 1 g of recombinant CYP450 yeast, 2 mL of phosphate buffer, 0.4 mL of 20% glucose, 1.4 mL sterile water, and 0.2 mL of 10 mM this compound in DMSO (final this compound concentration: 0.5 mM).

- Incubation: Incubate the mixture at 30°C for up to 72 hours.

- Sampling & Analysis: Collect samples (e.g., at 0, 24, 48, 72 h). Precipitate proteins with methanol, vortex, centrifuge, and analyze the supernatant via HPLC (C18 column, mobile phase: methanol-water with 0.1% TFA, UV detection at 257 nm).

- Scale-Up & Purification: For metabolite preparation, scale the reaction to 80 mL. After incubation, stop the reaction with ethyl acetate. Concentrate the extract and purify the metabolite using preparative HPLC. The metabolite structure can be confirmed by QTOF-MS and NMR [6].

Ex Vivo Model: T Cell and B Cell Co-Culture to Study Immunomodulatory Effects

This protocol helps investigate the direct effect of this compound on human immune cell crosstalk [7].

- Objective: To explore the effect of IGU on T cell-dependent B cell antibody production.

- Materials:

- Peripheral blood mononuclear cells (PBMCs) from RA patients or healthy donors.

- Cell isolation kits (e.g., Miltenyi) for CD4+ T cells and CD19+ B cells.

- Activation antibodies: anti-CD3, anti-CD28, anti-CD40.

- CpG oligonucleotide.

- Procedure:

- Cell Isolation: Isolate PBMCs from human peripheral blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ T cells and CD19+ B cells using magnetic-activated cell sorting (MACS).

- T Cell Pre-treatment: Culture purified RA-CD4+ T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies. Treat the culture with IGU (e.g., 0-200 μg/mL) or a vehicle control (DMSO) for 72 hours.

- Co-culture: Co-culture the pre-treated CD4+ T cells with purified allogeneic CD19+ B cells at a ratio of 1:5 (T:B cells) in a round-bottom plate.

- Stimulation: Add soluble anti-CD3/CD28, anti-CD40 antibody, and CpG to the co-culture to provide activation signals.

- Analysis: After 7 days, collect the cell culture supernatant. Measure antibody levels (e.g., by ELISA) and analyze cell phenotypes by flow cytometry [7].

Research and Development Insights

- Expanding Therapeutic Applications: While approved for RA, research indicates potential for this compound in treating other autoimmune diseases. A 2021 randomized controlled trial demonstrated its efficacy in active spondyloarthritis (SpA) [8]. Network pharmacology and molecular docking studies also suggest a potential mechanism for its application in Systemic Lupus Erythematosus (SLE), involving targets like CASP3, AKT1, and the PI3K-AKT and MAPK signaling pathways [2].

- Metabolic Pathway Elucidation: The major metabolites of this compound are a deformylated form (M1) and its N-acetylated form (M2). CYP2C9 is identified as a key enzyme in its metabolism [6].

Seeking Further Information

The search results available did not contain specific details on the chemical synthesis route of this compound. To obtain this information, I suggest you:

- Consult Primary Literature: Search for the first published synthesis in chemical and pharmaceutical journals, such as Chemical & Pharmaceutical Bulletin (2000), which is referenced as the primary source [1].

- Refine Your Search: Use specific terms like "T-614 synthesis route," "process chemistry of this compound," or "large-scale preparation of C17H14N2O6S" in specialized scientific databases (e.g., SciFinder, Reaxys).

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Investigating the molecular mechanism of this compound act ... [frontiersin.org]

- 3. as a New Drug for Rheumatoid Arthritis: Current... This compound [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Novel Molecular Insights and a New csDMARD for ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of a Major Metabolite of this compound and ... [brieflands.com]

- 7. This compound Restrains Circulating Follicular Helper T Cell ... [pmc.ncbi.nlm.nih.gov]

- 8. Randomised, Double-Blind, Placebo-Controlled Study of ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Iguratimod in Rheumatic Disease Clinical Trials

Introduction to Iguratimod and Its Mechanistic Basis

This compound (IGU) is a novel small-molecular disease-modifying antirheumatic drug (DMARD) originally approved for rheumatoid arthritis (RA) in Japan and China that has demonstrated efficacy across multiple rheumatic and autoimmune conditions. Its mechanism involves multi-target immunomodulation and anti-inflammatory effects, distinguishing it from conventional DMARDs through simultaneous action on both T and B lymphocytes alongside inhibition of key inflammatory pathways [1] [2].

The drug exerts its effects through several validated mechanisms: inhibition of nuclear factor-κB (NF-κB) activation, which downregulates pro-inflammatory cytokine production; suppression of inflammatory cytokines including IL-1, IL-6, IL-8, IL-17, TNF-α, and monocyte chemotactic protein-1 (MCP-1); reduction of immunoglobulin production by B lymphocytes without affecting B-cell proliferation; and selective inhibition of cyclooxygenase-2 (COX-2), thereby reducing prostaglandin E2 (PGE2) levels while minimizing gastrointestinal adverse effects associated with non-selective COX inhibitors [1] [2]. Additionally, this compound demonstrates bone protective effects by inhibiting osteoclastogenesis and promoting osteoblast differentiation, particularly valuable in arthritis management [2].

Table 1: Key Molecular Mechanisms of this compound in Rheumatic Diseases

| Mechanistic Category | Specific Targets/Actions | Functional Consequences |

|---|---|---|

| Immunomodulation | Inhibition of NF-κB activation [3] [2]; Suppression of B-cell antibody production [1] [2]; Reduction of plasma cell differentiation [4] | Reduced autoantibody production (RF, IgG, IgM, IgA); Decreased inflammatory mediators |

| Cytokine Inhibition | Suppression of IL-6, IL-1β, IL-8, IL-17, TNF-α, MCP-1 [1] [2] | Downregulation of inflammatory cascades; Reduced tissue inflammation |

| Enzyme Inhibition | Selective COX-2 inhibition [2]; Suppression of matrix metalloproteinases (MMP-1, MMP-3) [5] | Reduced prostaglandin-mediated inflammation; Protection against cartilage destruction |

| Bone Metabolism | Inhibition of osteoclastogenesis [2]; Promotion of osteoblast differentiation [2] | Protection against bone erosion; Joint preservation |

Clinical Trial Designs Across Rheumatic Diseases

Rheumatoid Arthritis Trial Design

Study Design: Randomized, double-blind, active-controlled or placebo-controlled trials with minimum 24-week duration [5] [6].

Patient Population: Adults with active RA meeting ACR/EULAR classification criteria, with disease activity confirmed by tender/swollen joint counts and elevated acute phase reactants [5].

Intervention Arms:

- This compound monotherapy: 25-50 mg daily (typically 25 mg twice daily) [6]

- Combination therapy: this compound + conventional DMARDs (most commonly methotrexate) [6]

- Comparator: Placebo, methotrexate, or sulfasalazine [5] [6]

Primary Endpoints:

- ACR20 response rate at week 24 [5] [6]

- Disease Activity Score using 28 joint counts (DAS28) change from baseline [6]

Key Secondary Endpoints:

- ACR50/ACR70 response rates [6]

- Individual ACR core set components (tender joint count, swollen joint count, patient/physician global assessments, pain assessment, functional status - HAQ score, ESR, CRP) [5]

- Radiographic progression (for trials ≥1 year) [5]

- Safety and tolerability assessments [5]

Table 2: Efficacy Outcomes of this compound in Rheumatoid Arthritis Clinical Trials

| Outcome Measure | IGU Monotherapy/Combination Therapy | Control Groups | Statistical Significance |

|---|---|---|---|

| ACR20 Response | RR 1.45 (IGU+MTX vs control) [6] | Reference | p=0.003 |

| ACR50 Response | RR 1.80 (IGU+MTX vs control) [6] | Reference | p<0.0001 |

| ACR70 Response | RR 1.84 (IGU+MTX vs control) [6] | Reference | p=0.001 |

| DAS28 Reduction | WMD -1.11 (IGU+MTX vs control) [6] | Reference | p=0.0002 |

| ESR Reduction | WMD -11.05 (IGU+MTX vs control) [6] | Reference | p<0.00001 |

| CRP Reduction | SMD -1.52 (IGU+MTX vs control) [6] | Reference | p<0.00001 |

| RF Reduction | SMD -1.65 (IGU+MTX vs control) [6] | Reference | p<0.0001 |

| Adverse Events | RR 0.84 (IGU+MTX vs control) [6] | Reference | p<0.00001 |

Lupus Nephritis Trial Design

Study Design: Multi-center, randomized, open-label, parallel positive drug-controlled clinical trial with non-inferiority hypothesis (52-week duration) [4].

Patient Population: Biopsy-proven active lupus nephritis patients (n=120) recruited from six study sites in China [4].

Intervention Scheme:

- Experimental arm: Oral this compound 50 mg daily throughout 52-week study [4]

- Control arm: Pulse cyclophosphamide for initial 24 weeks (induction) followed by azathioprine for subsequent 24 weeks (maintenance) [4]

Primary Endpoint: Renal remission rate (complete + partial remission) at week 52, analyzed using non-inferiority hypothesis test [4].

Secondary Endpoints:

- Immunological markers (anti-dsDNA antibody, ANA, complements C3/C4)

- Laboratory biomarkers (proteinuria, serum creatinine, eGFR)

- Global disease activity measures (SLEDAI-2K, BILAG score, SLICC/ACR Damage Index)

- Safety and tolerance assessments [4]

Assessment Schedule: Screening, baseline, then visits at 2-week, 4-week (visits 3-10), and 8-week intervals (visits 11-12) through week 52 [4].

Spondyloarthritis/Ankylosing Spondylitis Trial Design

Study Design: Randomized, double-blind, placebo-controlled trial (24-week duration) with 2:1 randomization ratio (placebo:IGU) [7].

Patient Population: Active spondyloarthritis patients meeting ASAS classification criteria or modified New York criteria for AS, with BASDAI ≥4 and other activity parameters [7] [6].

Intervention:

- Experimental: NSAIDs + this compound 25 mg twice daily

- Control: NSAIDs + matching placebo [7]

Primary Endpoint: ASAS20 response rate at week 24 [7].

Secondary Endpoints:

- ASAS40 response rate [7]

- ASAS partial remission [7]

- ASAS5/6 response [7]

- ASDAS clinically important improvement (decrease ≥1.1) [7]

- BASDAI, BASFI, spinal mobility (BASMI), quality of life measures [7] [6]

- Inflammatory markers (ESR, CRP, TNF-α) [6]

Sample Size Calculation: Based on assumed ASAS20 response rates of 30% (control) vs. 65% (IGU), with α=0.05, β=0.20, 2:1 allocation ratio, requiring 21 control and 42 IGU patients, increased to 25 and 50 respectively accounting for 15% dropout [7].

Primary Sjögren's Syndrome Trial Design

Study Design: Randomized controlled trials (typically 24-week duration) [6].

Patient Population: Patients meeting classification criteria for primary Sjögren's syndrome [6].

Intervention:

- This compound monotherapy or combination therapy

- Comparator: Placebo or conventional therapy [6]

Primary Endpoints:

- ESSPRI (EULAR Sjögren's Syndrome Patient Reported Index) score reduction [6]

- ESSDAI (EULAR Sjögren's Syndrome Disease Activity Index) score reduction [6]

Secondary Endpoints:

- Inflammatory markers (ESR, CRP, RF) [6]

- Schirmer's test score improvement [6]

- Safety and tolerability [6]

Detailed Experimental Protocols

Biochemical and Molecular Assays

This compound Pharmacokinetic Assessment:

- Sample Collection: Plasma/serum samples at pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose

- Analytical Method: High-performance liquid chromatography (HPLC) with UV detection

- Key Parameters: C~max~, T~max~, AUC~0-24~, t~1/2~, clearance

- Notes: Food does not significantly affect this compound pharmacokinetics [2]

Cytokine Measurement Protocol:

- Sample Type: Serum, plasma, or synovial fluid

- Methodology: ELISA kits for quantitative detection of IL-6, IL-1β, TNF-α, IL-17

- Procedure: Follow manufacturer protocols with standard curve generation

- Sample Storage: -80°C until analysis; avoid freeze-thaw cycles

- Clinical Correlation: Assess cytokine levels at baseline and specific timepoints during treatment [2]

Immunoglobulin and Autoantibody Quantification:

- Parameters: IgG, IgM, IgA, rheumatoid factor (RF), anti-dsDNA antibody (for SLE)

- Methods: Nephelometry for immunoglobulins; ELISA for autoantibodies

- Timing: Baseline, 12 weeks, 24 weeks, and study endpoint

- Expected Outcomes: Significant reduction in immunoglobulins and autoantibodies observed in RA and SLE trials [6] [2]

Clinical Response Assessment

ACR Response Criteria Implementation:

- Components Assessed: Tender joint count (68 joints), swollen joint count (66 joints), patient global assessment, physician global assessment, pain assessment, HAQ disability index, acute phase reactants (ESR or CRP)

- ACR20 Calculation: ≥20% improvement in tender and swollen joint counts plus ≥20% improvement in at least 3 of 5 remaining core set measures

- Assessment Schedule: Baseline, 4 weeks, 12 weeks, and 24 weeks [5]

BASDAI Assessment for Spondyloarthritis:

- Administration: Self-reported questionnaire assessing fatigue, spinal pain, joint pain/swelling, areas of localized tenderness, morning stiffness duration and severity

- Scoring: 0-10 scale for each item; final score 0-50 converted to 0-10

- Clinical Significance: BASDAI ≥4 indicates active disease; 50% reduction or 2-point decrease considered clinically important [7]

Renal Response Assessment in Lupus Nephritis:

- Complete Remission: Return to within 10% of normal serum creatinine, proteinuria <0.5 g/24h, inactive urinary sediment

- Partial Remission: 50% improvement in all abnormal parameters, with no deterioration in serum creatinine

- Assessment Timing: Baseline, 12 weeks, 24 weeks, and 52 weeks [4]

Signaling Pathways and Molecular Mechanisms

Diagram 1: this compound's multi-target mechanism of action involving key inflammatory pathways and cellular effects.

Safety Monitoring and Adverse Event Management

Common Adverse Events:

- Gastrointestinal disturbances: Occur in approximately 16.7% of patients (vs 16.0% placebo), typically mild and self-limiting; severe diarrhea requiring discontinuation <2% [7]

- Hepatic enzyme elevation: Transaminase increases observed in <5% of patients; typically asymptomatic and reversible with dose adjustment [7]

- Rash and hypersensitivity reactions: Rare (<2%); usually mild and manageable with symptomatic treatment [5]

Safety Monitoring Protocol:

- Laboratory assessments (baseline, 4 weeks, 12 weeks, 24 weeks): Complete blood count, comprehensive metabolic panel (including ALT, AST, bilirubin, albumin, creatinine), urinalysis

- Clinical assessments: Vital signs, physical examination, concomitant medications recording at each visit

- Special populations: Contraindicated in pregnancy; require contraception during and for 3 months post-treatment [4]

Serious Adverse Event Reporting:

- According to ICH Guidelines: any event leading to death, life-threatening experience, hospitalization, or significant disability/incapacity [5]

- Expected frequency: Comparable to or lower than conventional DMARDs (RR 0.84 for adverse events vs control) [6]

Conclusion and Future Directions

This compound represents a promising therapeutic option for various rheumatic diseases with a distinctive multi-target mechanism encompassing immunomodulation, cytokine inhibition, and bone protection. The drug has demonstrated efficacy in rheumatoid arthritis, spondyloarthritis, lupus nephritis, and primary Sjögren's syndrome with a favorable safety profile.

Current evidence supports this compound's potential as both monotherapy and combination therapy, particularly when conventional DMARDs are insufficient or poorly tolerated. Future research should focus on head-to-head comparisons with biologic DMARDs, long-term safety and efficacy data beyond 52 weeks, and exploration of this compound's effects in other autoimmune conditions such as interstitial lung disease associated with rheumatic diseases.

References

- 1. Molecular mechanisms and clinical application of this compound : A review [pubmed.ncbi.nlm.nih.gov]

- 2. : a valuable remedy from the Asia Pacific region for... This compound [nature.com]

- 3. Understanding this compound: Mechanism and Applications in ... [nbinno.com]

- 4. Comparison of this compound and conventional ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound in the treatment of rheumatic ... [pmc.ncbi.nlm.nih.gov]

- 7. Randomised, Double-Blind, Placebo-Controlled Study of ... [frontiersin.org]

Introduction to Iguratimod and Rationale for Combination Therapy

Rheumatoid arthritis is a chronic systemic autoimmune disease characterized by inflammatory synovitis and progressive joint destruction. Methotrexate (MTX) remains the cornerstone first-line disease-modifying antirheumatic drug (DMARD) for RA. However, a significant proportion of patients exhibit an inadequate response to MTX monotherapy, necessitating combination treatment strategies [1] [2].

Iguratimod (IGU) is a novel synthetic small-molecule DMARD approved for the treatment of active RA in China and Japan. It exhibits a unique mechanism of action by simultaneously modulating T and B lymphocyte function, inhibiting pro-inflammatory cytokine production, and exerting beneficial effects on bone metabolism [2]. Combination therapy with IGU and MTX leverages their complementary mechanisms, offering enhanced efficacy without a substantial increase in adverse events, making it a viable option for DMARD-experienced patients and as an initial therapeutic strategy [3] [4].

Mechanism of Action: Signaling Pathways

This compound's therapeutic effects are mediated through multiple immunomodulatory and anti-inflammatory pathways. The diagram below illustrates the key mechanistic targets of this compound in rheumatoid arthritis pathophysiology.

Diagram 1: Key mechanistic targets of this compound in rheumatoid arthritis. IGU modulates adaptive immunity by targeting T and B lymphocytes, inhibits key pro-inflammatory signaling pathways (NF-κB and IL-17), and directly benefits bone metabolism by promoting osteoblast differentiation and inhibiting bone resorption. [2]

Clinical Efficacy Data from Trials and Meta-Analyses

The efficacy of IGU+MTX combination therapy has been evaluated in numerous randomized controlled trials (RCTs) and meta-analyses. The primary endpoints often include the American College of Rheumatology response criteria (ACR20, ACR50, ACR70) and the Disease Activity Score in 28 joints (DAS28).

Table 1: Summary of Clinical Efficacy Outcomes for IGU + MTX vs. MTX Monotherapy

| Study Type (Year) | Primary Efficacy Endpoint | IGU + MTX Result | MTX Monotherapy Result | Treatment Duration | Citation |

|---|---|---|---|---|---|

| Meta-Analysis (2022) | ACR20 (RR) | -- | -- | ≥12 weeks | [1] |

| | | RR: 1.55 (95% CI: 1.14-2.13) p=0.006 | (Reference) | | | | | ACR50 (RR) | RR: 2.04 (95% CI: 1.57-2.65) p<0.00001 | (Reference) | | | | | ACR70 (RR) | RR: 2.19 (95% CI: 1.44-3.34) p=0.00003 | (Reference) | | | | | DAS28 (WMD) | WMD: -1.65 (95% CI: -2.39 to -0.91) p<0.0001 | (Reference) | | | | RCT - SMILE Study (2025) | ACR20 Response | 77.05% | 65.87% | 52 weeks | [4] | | Real-World Study (2021) | ACR20 Response (Week 24) | 71.9% (in overall cohort) | -- | 24 weeks | [5] | | | ACR50 Response (Week 24) | 47.4% | -- | | | | | ACR70 Response (Week 24) | 24.0% | -- | | |

Abbreviations: RR: Risk Ratio; WMD: Weighted Mean Difference; CI: Confidence Interval.

The SMILE study, a large 52-week trial, further established that IGU monotherapy was non-inferior and even superior to MTX monotherapy in terms of ACR20 response, while the combination therapy showed the most favorable clinical response [4]. The therapeutic effect of IGU typically begins to manifest between 4 to 10 weeks after treatment initiation [3] [6].

Detailed Treatment Protocol

The standard protocol for administering this compound in combination with methotrexate is summarized below.

Table 2: Detailed Combination Therapy Protocol

| Component | Dosage and Administration | Duration & Key Considerations |

|---|

| This compound (IGU) | 25 mg, taken orally, twice daily. • Some protocols initiate at 25 mg once daily for the first 4 weeks to improve tolerability, then increase to 25 mg twice daily [7]. | • Minimum intervention period: 12 weeks to assess efficacy [1]. • Long-term use: Up to 52 weeks has been evaluated in clinical trials with sustained efficacy [4]. | | Methotrexate (MTX) | 10 to 15 mg, taken orally, once per week. • The specific dose within this range may be adjusted based on patient factors and clinical response [4]. | • Administered on the same day each week. • Folic acid supplementation is recommended to mitigate side effects. | | Patient Population | • DMARD-experienced patients with active RA who have had an inadequate response to previous DMARDs [3] [6]. • MTX-naïve patients with active RA as initial combination therapy [4]. | | Monitoring | Efficacy: Assess ACR response rates, DAS28, ESR, and CRP at baseline and periodically (e.g., every 12-24 weeks). Safety: Monitor complete blood count (CBC), liver function tests (ALT, AST), and renal function at baseline and regularly during treatment. |

Safety and Tolerability Profile

The combination of IGU and MTX has a manageable safety profile. A large meta-analysis found that the incidence of adverse events (AEs) in the IGU+MTX group was not significantly different from that in the MTX monotherapy group (RR 0.99, 95% CI 0.87–1.13, p=0.90) [1].

- Common Adverse Events: The most frequently reported AEs include gastrointestinal reactions (e.g., abdominal discomfort, nausea), upper respiratory infections (e.g., nasopharyngitis), transaminase elevation, and decreases in blood iron or lymphocytes [7] [5]. These are typically mild to moderate in severity.

- Comparison with Other Combinations: When compared to the common combination of MTX + leflunomide, IGU+MTX demonstrated a significantly lower incidence of adverse events (RR 0.74, 95% CI 0.62–0.88, p=0.0009) [1].

- Serious Adverse Events: In a large real-world study, the rate of serious AEs (SAEs) associated with IGU was low (0.7%) [5]. Clinicians should be aware of potential risks such as gastric ulcer, infection, and fracture, particularly in elderly patients.

Research and Clinical Applications

The robust evidence supports specific use cases for IGU and MTX combination therapy in both research and clinical practice.

- First-line Combination Therapy: The SMILE study supports the use of IGU, either as monotherapy or in combination with MTX, as an initial therapeutic option for MTX-naïve patients with active RA [4].

- Step-up Therapy after MTX Failure: For patients with an inadequate response to MTX monotherapy, adding IGU is a highly effective strategy, as demonstrated by significant improvements in ACR responses and DAS28 scores [3] [7].

- Alternative to Other csDMARDs: IGU+MTX offers a similarly efficacious but potentially better-tolerated combination compared to MTX + leflunomide [1] [2].

- Beyond RA: Emerging evidence suggests potential efficacy of IGU in other rheumatic conditions. A recent retrospective study found IGU effective in reducing the frequency and duration of attacks in patients with Palindromic Rheumatism refractory to MTX and hydroxychloroquine [8].

Conclusion

The combination of this compound and methotrexate represents a scientifically grounded and clinically validated protocol for the management of active rheumatoid arthritis. Its dual mechanism of action, combining the immunomodulatory effects of IGU with the established efficacy of MTX, results in superior clinical and radiographic outcomes compared to MTX alone, without a significant increase in the burden of adverse events. The standardized protocol of IGU at 25 mg twice daily plus MTX at 10-15 mg weekly provides researchers and clinicians with a clear and effective treatment strategy.

References

- 1. The Effect and Safety of this compound Combined With ... [pmc.ncbi.nlm.nih.gov]

- 2. Effectiveness of this compound as monotherapy or combined in... therapy [josr-online.biomedcentral.com]

- 3. This compound in combination with methotrexate in active ... [pubmed.ncbi.nlm.nih.gov]

- 4. Study of long-term methotrexate and this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Effectiveness and safety of this compound treatment in patients ... [sciencedirect.com]

- 6. in this compound with combination in active rheumatoid... methotrexate [link.springer.com]

- 7. Concomitant this compound therapy in patients with active ... [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound in the treatment of patients with ... [frontiersin.org]

Clinical Evidence for Iguratimod in Lupus Nephritis

The following table summarizes key clinical findings from recent studies on iguratimod for lupus nephritis treatment:

| Study Type | Patient Population | Treatment Protocol | Efficacy Results | Key References |

|---|

| Observational Study [1] | 14 patients with refractory LN (failed ≥2 immunosuppressants) [1] | this compound 25 mg BID (50 mg/day) as monotherapy for 24 weeks [1]. | 92.3% response rate at 24 weeks (12/13 pts) 38.5% Complete Remission (CR) 53.8% Partial Remission (PR) [1] | Kang et al. 2020 | | Randomized Controlled Trial (Protocol) [2] [3] | 120 patients with active, biopsy-proven LN (planned enrollment) [2] [3] | Induction (0-24 wks): IGU vs. Cyclophosphamide Maintenance (24-52 wks): IGU vs. Azathioprine [2] [3] | Primary outcome: Renal remission rate (CR+PR) at Week 52. Trial is designed as a non-inferiority comparison. [2] [3] | iGeLU Study Protocol, 2021 |

Proposed Mechanisms of Action

This compound is a small-molecule disease-modifying antirheumatic drug (DMARD) with multiple immunomodulatory activities relevant to SLE and LN pathogenesis [4] [5]. Its mechanisms are summarized in the diagram below:

Detailed Experimental Protocols

Clinical Protocol for Refractory Lupus Nephritis

This protocol is adapted from a clinical study on patients with refractory LN [1].

Patient Selection:

- Inclusion Criteria: Diagnosis of refractory LN, defined as treatment failure or relapse after at least two standard immunosuppressant agents; proteinuria ≥1.0 g/24 hours.

- Exclusion Criteria: Presence of severe extra-renal lupus manifestations requiring more aggressive therapy; advanced renal impairment.

Treatment Regimen:

- Dosage: Oral this compound at 25 mg twice daily (total 50 mg/day).

- Concomitant Medications:

- Steroids: Maintain pre-existing steroid dose (e.g., median prednisone 10 mg/day) without increase at study initiation.

- Other Immunosuppressants: Discontinue all previous immunosuppressant agents upon starting this compound.

- Supportive Care: Continue stable doses of angiotensin-converting enzyme inhibitors/angiotensin receptor blockers (ACEI/ARB) and anti-malarials.

Efficacy and Safety Monitoring:

- Schedule: Assess at baseline, then at 4, 12, and 24 weeks.

- Renal Efficacy Parameters:

- 24-hour urinary protein

- Serum creatinine and estimated glomerular filtration rate (eGFR)

- Serum albumin

- Immunological Parameters:

- Anti-dsDNA antibodies

- Serum complement C3 and C4

- Safety Monitoring:

- Complete blood count (CBC)

- Liver function tests (LFTs)

Endpoint Assessment:

- Complete Remission (CR): 24h urine protein <300 mg, normal urinary sediment, normal serum creatinine.

- Partial Remission (PR): 24h urine protein 300-2000 mg with ≥50% reduction from baseline, serum albumin >30 g/L, serum creatinine increase ≤25%.

In Vitro Protocol for B Cell Differentiation Analysis

This protocol assesses the direct effect of this compound on human B cell differentiation and antibody production [4].

Cell Culture:

- Isolation: Isolate naïve B cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

- Stimulation: Culture cells in media containing CD40L and IL-4 to stimulate activation and plasma cell differentiation.

- Treatment: Add this compound at a range of concentrations. Include a vehicle control.

Analysis:

- Flow Cytometry:

- Surface Markers: Analyze expression of CD19, CD27, and CD38 to identify plasma cell populations.

- Intracellular Staining: Detect immunoglobulins and master transcription factor Blimp-1.

- ELISA: Quantify concentrations of IgM and IgG in cell culture supernatants.

- Western Blot: Analyze expression of key proteins in the PKC/EGR1 signaling pathway.

- Flow Cytometry:

Safety and Risk Management

- General Safety Profile: In RA studies, this compound is generally well-tolerated. Most adverse reactions are mild and reversible upon dose reduction or discontinuation [4].

- Renal Function Monitoring: A 2025 study highlighted the importance of monitoring renal function, particularly when this compound is used concomitantly with salazosulfapyridine (SASP), as this combination was identified as an independent risk factor for a decline in eGFR [6]. It is recommended to:

- Monitor eGFR and serum creatinine at baseline and regularly during treatment.

- Avoid concomitant use of SASP and other nephrotoxic drugs where possible.

- Other Monitoring: Routine monitoring of liver function and blood cell counts is advised [1].

Conclusion and Future Directions

Current evidence suggests this compound is a promising therapeutic candidate for lupus nephritis through its multifaceted inhibition of B cell function, T cell responses, and pro-inflammatory pathways [4] [5] [7]. Early clinical data shows high response rates in refractory patients [1] [8]. The ongoing multi-center RCT (iGeLU study) will provide higher-level evidence on its efficacy and safety compared to conventional first-line therapy [2] [3].

Future work should focus on:

- Identifying biomarkers to predict treatment response.

- Optimizing combination therapy strategies with other DMARDs.

- Further elucidating its mechanisms of action in human lupus.

References

- 1. This compound as an alternative induction therapy for refractory ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of this compound and conventional ... [pmc.ncbi.nlm.nih.gov]

- 3. study protocol for a multi-center, randomized, controlled ... [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress on the clinical application and mechanism ... [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms and clinical application of this compound [sciencedirect.com]

- 6. Risk of Kidney Impairment during this compound Therapy for ... [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating the molecular mechanism of this compound act ... [frontiersin.org]

- 8. This compound as an Alternative Therapy for Resistant Lupus ... [lupusresearch.org]

Iguratimod monotherapy versus combination therapy approaches

Efficacy and Safety Profile of Iguratimod

Table 1: Summary of Efficacy Outcomes for this compound in Rheumatoid Arthritis

| Therapy Regimen | Comparison | ACR20 Response | ACR50 Response | ACR70 Response | DAS28-ESR Reduction | Key Study Findings |

|---|---|---|---|---|---|---|

| IGU Monotherapy | vs. MTX Monotherapy | RR 1.15, 95% CI 1.05–1.27 [1] | No significant difference [1] | No significant difference [1] | MD -0.15, 95% CI -0.27 to -0.03 [1] | Non-inferior to MTX; superior in ACR20 in some studies [2] |

| IGU + MTX | vs. MTX Monotherapy | RR 1.24, 95% CI 1.14–1.35 [1] | RR 1.96, 95% CI 1.62–2.39 [1] | RR 1.91, 95% CI 1.41–2.57 [1] | MD -1.43, 95% CI -1.73 to -1.12 [1] | Statistically superior in ACR responses and disease activity reduction [2] [3] |

| IGU + MTX | vs. MTX + LEF | No significant difference [1] | No significant difference [1] | No significant difference [1] | No significant difference [1] | Comparable efficacy with a better safety profile [1] |

Table 2: Summary of Safety and Other Clinical Outcomes

| Outcome Measure | IGU Monotherapy | IGU + MTX | Notes & Comparisons |

|---|---|---|---|

| Any Adverse Events (AEs) | No significant difference vs. MTX [1] | No significant difference vs. MTX [1] [4] | Common AEs include gastrointestinal upset and elevated transaminases [5]. |

| Serious Adverse Events (SAEs) | --- | Incidence similar to placebo+MTX (e.g., 5 vs 3 patients) [3] | Real-world study: 0.7% (13/1751) had IGU-associated SAEs [5]. |

| Radiographic Progression (vdH-mTSS) | Change: -0.37 vs. MTX [2] | Change: -0.68 vs. MTX [2] | Suggests potential benefit in slowing joint damage. |

| Use in Refractory/Other Diseases | Effective for Palindromic Rheumatism [6] | --- | Shown to reduce attack frequency and duration in PR [6]. Promising for Lupus Nephritis [7]. |

Detailed Experimental Protocols

Here are detailed methodologies from key clinical trials and studies on this compound.

Protocol: The SMILE Study (Long-term Combination Therapy in Early RA)

This is a multicenter, double-blind, randomized, non-inferiority clinical trial conducted over 52 weeks [2].

- Patient Population: 911 patients with active RA who were naïve to methotrexate [2].

- Randomization & Dosing: Patients were randomized 1:1:1 into three groups:

- MTX monotherapy: 10-15 mg weekly.

- IGU monotherapy: 25 mg twice daily.

- Combination therapy: IGU (25 mg twice daily) + MTX (10-15 mg weekly) [2].

- Primary Endpoints:

- The proportion of patients achieving an ACR20 response at week 52.

- Change from baseline in the van der Heijde-modified Total Sharp Score (vdH-mTSS) at week 52 [2].

- Key Assessments:

- Clinical: SDAI, CDAI, DAS28-CRP, DAS28-ESR.

- Safety: Monitoring and recording of adverse events throughout the study [2].

Protocol: Real-World Effectiveness and Safety Study

This was a nationwide, prospective, real-world study designed to reflect clinical practice [5].

- Patient Population: 1759 active adult RA patients, including those with comorbidities like hypertension and diabetes, with or without ongoing DMARD treatment [5].

- Study Design: A two-stage, 24-week study.

- Stage 1 (Weeks 1-12): IGU (25 mg twice daily) was added as either monotherapy or to the patient's existing background therapy.

- Stage 2 (Weeks 13-24): Adjustment of other RA medications (excluding IGU) was permitted based on disease activity [5].

- Primary Endpoints:

- ACR20 response rate at week 24.

- Incidence of adverse events over 24 weeks [5].

- Secondary Endpoints:

- ACR50 and ACR70 response rates at week 24.

- Changes in DAS28 and Health Assessment Questionnaire (HAQ) scores from baseline to weeks 12 and 24 [5].

Protocol: Treatment of Palindromic Rheumatism (PR) with IGU

This retrospective study evaluated IGU in patients with PR refractory to first-line treatments [6].

- Patient Population: 32 patients with PR and poor response to MTX and/or hydroxychloroquine (HCQ) [6].

- Treatment Regimen: Patients were switched to either:

- IGU monotherapy: 25 mg twice daily, or

- IGU + MTX combination: IGU (25 mg twice daily) + MTX (10 mg weekly) [6].

- Outcome Measures:

- Primary: Frequency and duration of disease attacks over a three-month period.

- Remission Definitions:

- Complete remission: No attacks within 3 months.

- Partial remission: ≥50% reduction in attack frequency.

- No remission: <50% reduction in attack frequency [6].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the drug's multifaceted mechanism of action and a generalized workflow for conducting a clinical trial.

Diagram 1: Multimodal Mechanism of Action of this compound. IGU acts on both immune and skeletal systems by inhibiting B-cell function and pro-inflammatory cytokines, while also protecting bone and cartilage [8] [4].

Diagram 2: Generic Workflow for a Randomized Controlled Trial (RCT) of this compound. This flowchart outlines the key stages in conducting an IGU clinical trial, from setup to analysis [2] [3] [5].

Conclusion and Clinical Application Notes

For researchers and drug development professionals, the following points are critical:

- Positioning: this compound is an effective csDMARD that can be considered both as an initial monotherapy for patients intolerant to MTX and as a core component in combination therapy for enhanced efficacy [2] [4].

- Safety: The drug has a manageable safety profile. Clinical protocols should include regular monitoring of gastrointestinal symptoms, liver function, and complete blood counts [1] [5].

- Expanding Indications: Preclinical and preliminary clinical data suggest potential for drug repurposing in other immune-related conditions, such as lupus nephritis, warranting further investigation in rigorous RCTs [6] [7].

References

- 1. Effectiveness and Safety of this compound Monotherapy or ... [frontiersin.org]

- 2. Study of long-term methotrexate and this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. a double-blind, comparative study of this compound-MTX ... [sciencedirect.com]

- 4. Effectiveness of this compound as monotherapy or combined ... [josr-online.biomedcentral.com]

- 5. Effectiveness and safety of this compound treatment in patients ... [sciencedirect.com]

- 6. Efficacy of this compound in the treatment of patients ... [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of this compound and conventional ... [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of this compound for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Iguratimod for Systemic Sclerosis Fibrosis Treatment

Introduction and Mechanisms of Action

Iguratimod (IGU) is a novel disease-modifying antirheumatic drug (DMARD) initially approved for rheumatoid arthritis that has demonstrated significant potential for repurposing in systemic sclerosis (SSc) fibrosis treatment. As a small molecule immunomodulator with multi-target activity, this compound exerts potent anti-fibrotic effects through several interconnected biological pathways. The drug's mechanism involves direct inhibition of pro-fibrotic transcription factors, particularly early growth response 1 (EGR1), which serves as a master regulator of fibrosis progression in SSc. [1] EGR1 overexpression has been identified as a central driver in SSc pathogenesis, where it establishes a positive feedback loop with TGF-β—the primary cytokine responsible for fibroblast activation and extracellular matrix (ECM) production. [1]

Beyond EGR1 inhibition, this compound modulates multiple aspects of the fibrotic cascade and immune dysregulation characteristic of SSc. The drug suppresses B-cell differentiation and antibody production through downregulation of the PKC/EGR1 axis, reduces inflammatory cytokine production (including TNF-α, IL-1β, IL-6, IL-17), and inhibits NF-κB signaling. [2] [3] [4] Additionally, this compound has been shown to block the epithelial-mesenchymal transition (EMT) process, suppress NLRP3 inflammasome activation, and reduce reactive oxygen species (ROS) production—all critical pathways in fibrosis development. [5] [6] Recent evidence also demonstrates that this compound regulates macrophage polarization by inhibiting the TLR4/NF-κB pathway, thereby shifting the balance from pro-fibrotic M2 macrophages toward anti-fibrotic phenotypes. [7] This multi-faceted mechanism of action positions this compound as a promising therapeutic candidate for addressing the complex pathophysiology of SSc.

Table 1: Key Anti-fibrotic Mechanisms of this compound in Systemic Sclerosis

| Mechanistic Category | Specific Targets | Biological Effects | Experimental Evidence |

|---|---|---|---|

| Transcription Factor Inhibition | EGR1, NF-κB | Disrupts TGF-β/EGR1 positive feedback loop; reduces pro-fibrotic gene expression | Western blot, immunofluorescence, siRNA knockdown [1] |

| Immune Cell Modulation | B-cells (differentiation), T-cells (Th1/Th17), Macrophages (M1/M2 polarization) | Reduces autoantibody production, decreases inflammatory cytokines, balances immune cell subsets | Flow cytometry, cytokine ELISA, immunohistochemistry [3] [7] |

| Fibrotic Process Direct Inhibition | TGF-β signaling, α-SMA, Collagen I/III, Fibronectin | Suppresses fibroblast-to-myofibroblast transition, reduces ECM deposition | Masson trichrome, hydroxyproline content, Western blot [1] [6] |

| Inflammatory Pathway Suppression | NLRP3 inflammasome, COX-2, IL-17 signaling | Reduces inflammation-driven fibrosis, decreases prostaglandin production | PCR, inflammasome activation assays [5] [4] |

Preclinical Efficacy and Experimental Models

The anti-fibrotic efficacy of this compound has been demonstrated across multiple well-established preclinical models of scleroderma and fibrosis. In the bleomycin-induced skin fibrosis model, oral administration of this compound (30 mg/kg/day) or topical application (1% formulation) significantly reduced dermal thickness, collagen content, and ECM accumulation after 3-6 weeks of treatment. [1] Similar positive results were observed in the Tsk-1 mouse model, where this compound application ameliorated the characteristic hypodermal fibrosis. [1] Importantly, in human SSc skin xenografts transplanted into immunodeficient mice, local this compound treatment (10 μg/100μL every other day for 5 weeks) directly reduced collagen deposition and decreased densities of EGR1-positive and TGF-β-positive fibroblasts, demonstrating its relevance to human disease pathology. [1]

In pulmonary fibrosis models—particularly relevant given the high mortality from SSc-associated interstitial lung disease—this compound has shown consistent beneficial effects. In the bleomycin-induced pulmonary fibrosis model, this compound treatment (25-50 mg/kg/day orally) significantly improved lung architecture, reduced inflammatory infiltration, decreased collagen deposition (as measured by hydroxyproline content), and suppressed markers of EMT and myofibroblast activation. [5] [6] [7] The therapeutic effects followed a clear dose-response relationship, with 50 mg/kg/day providing superior protection compared to 25 mg/kg/day. [7] Time-course analyses revealed that this compound effectively intervenes at multiple stages of fibrotic development—suppressing early inflammatory responses through inhibition of M1 macrophage polarization and preventing later fibrotic progression by modulating M2 macrophage differentiation and reducing TGF-β-driven fibroblast activation. [7]

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Fibrosis Models

| Disease Model | Administration Route | Dosing Regimen | Key Efficacy Outcomes | Reference |

|---|---|---|---|---|

| Bleomycin-induced skin fibrosis | Oral / Topical | 30 mg/kg/day oral or 1% topical for 3 weeks | ↓ Dermal thickness, ↓ collagen content, ↓ ECM accumulation | [1] |

| Tsk-1 mouse model | Topical | 1% solution on 1cm² area twice daily for 6 weeks | ↓ Hypodermal fibrosis, improved skin histology | [1] |

| SSc skin xenograft | Local injection | 10 μg/100μL every other day for 5 weeks | ↓ Collagen in human grafts, ↓ EGR1+ and TGF-β+ fibroblasts | [1] |

| Bleomycin-induced pulmonary fibrosis | Oral gavage | 25-50 mg/kg/day for 28 days | ↓ Ashcroft score, ↓ hydroxyproline, ↓ inflammatory cells in BALF | [5] [7] |

| Bleomycin-induced pulmonary fibrosis | Oral gavage | 50 mg/kg/day for 28 days | ↓ EMT markers, ↓ NLRP3 inflammasome activation, ↓ ROS production | [5] [6] |

The following diagram illustrates the central signaling pathways targeted by this compound in systemic sclerosis fibrosis:

In Vitro Experimental Protocols

Fibroblast Activation and EGR1 Inhibition Assays

Primary human dermal fibroblast isolation and culture represents a fundamental protocol for investigating this compound's anti-fibrotic mechanisms. Fibroblasts are typically isolated from human foreskin samples or SSc patient skin biopsies through sequential enzymatic digestion. Briefly, tissue samples are first treated with 0.1% dispase II overnight at 4°C to separate epidermis from dermis, followed by 0.5% collagenase treatment of the dermal layer at 37°C for 2-4 hours to liberate fibroblasts. [1] The isolated fibroblasts are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% vitamin solutions, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Cells between passages 4-8 are recommended for experimental use to maintain phenotypic stability. [1]

For EGR1 inhibition studies, fibroblasts are stimulated with 10 ng/mL recombinant human TGF-β to induce pro-fibrotic activation while simultaneously treating with varying concentrations of this compound (typically 10-100 μM). [1] The key readouts include EGR1 expression levels (measured by Western blot and immunofluorescence), mRNA levels of EGR1-responsive genes (COL1A1, COL3A1, FN1 via RT-qPCR), and functional measures of fibroblast activation including α-smooth muscle actin (α-SMA) expression, proliferation rates (EdU assay), and collagen secretion (Sircol assay). To establish causal relationship between EGR1 inhibition and anti-fibrotic effects, EGR1 overexpression and knockdown experiments are essential. EGR1 overexpression is achieved by transfecting fibroblasts with pcDNA3.1 plasmid encoding human EGR1, while knockdown utilizes EGR1-specific siRNA (sense: 5′-CCAUGGACAACUACCCUAATT-3′; anti-sense: 5′-UUAGGGUAGUUGUCCAUGGTT-3′) transfected using Lipofectamine RNAiMAX. [1]

Macrophage Polarization Studies

The impact of this compound on macrophage polarization is assessed using Raw264.7 murine macrophages or primary bone marrow-derived macrophages (BMDMs). For M1 polarization, cells are stimulated with 100 ng/mL lipopolysaccharide (LPS) with or without 20-50 μM this compound pretreatment (2 hours). [7] For M2 polarization, cells are stimulated with 20 ng/mL IL-4 and/or IL-13 with similar this compound pretreatment. [7] After 24-48 hours of polarization, cells are analyzed for polarization markers: iNOS and CD86 for M1 phenotype; Arg-1 and CD206 for M2 phenotype using flow cytometry, Western blot, or immunofluorescence. Cytokine secretion profiles (TNF-α, IL-6, IL-1β for M1; TGF-β, CCL17, CCL22 for M2) are quantified by ELISA. To investigate mechanism, TLR4/NF-κB pathway activation is assessed by measuring phosphorylated NF-κB levels (Western blot) and nuclear translocation (immunofluorescence). [7]

Epithelial-Mesenchymal Transition (EMT) Process Evaluation

The effect of this compound on EMT—a critical process in pulmonary fibrosis—is evaluated using A549 human alveolar epithelial cells. Cells are treated with 10 ng/mL TGF-β to induce EMT with or without this compound co-treatment (20-100 μM) for 48-72 hours. [5] [6] Key markers include epithelial markers (E-cadherin, ZO-1) which decrease during EMT, and mesenchymal markers (α-SMA, vimentin, N-cadherin) which increase. These are quantified by Western blot, immunofluorescence, and RT-qPCR. Functional assessments include migration capacity (wound healing assay, Transwell migration) and invasion potential (Matrigel Transwell assay). Additionally, NLRP3 inflammasome activation is evaluated by treating cells with LPS (1 μg/mL for 3 hours) followed by ATP (5 mM for 30 minutes) with or without this compound pretreatment; caspase-1 activation and IL-1β secretion are measured by Western blot and ELISA. [5]

In Vivo Experimental Protocols

Bleomycin-Induced Mouse Model of Skin Fibrosis

The bleomycin-induced skin fibrosis model is widely used for evaluating potential SSc therapeutics. The protocol involves subcutaneous injection of bleomycin (100 μL of 0.5 mg/mL solution in PBS) daily for 3-6 weeks into the shaved backs of 6-8 week-old female C57BL/6 mice. [1] Control mice receive PBS only. For this compound treatment, two administration routes are established: oral gavage (30 mg/kg/day suspended in 0.4% carboxymethyl cellulose) or topical application (50 μL of 1% this compound in DMSO twice daily). [1] Treatment typically begins simultaneously with bleomycin injections and continues for the study duration.

Endpoint analyses include:

- Histological assessment: Skin sections stained with hematoxylin and eosin (H&E) for measurement of dermal thickness at multiple sites, and Masson's trichrome for collagen deposition quantification.

- Hydroxyproline content: Quantitative measurement of collagen content using a hydroxyproline assay kit (typically from Solarbio, BC0255) following manufacturer's instructions. [7]

- Immunohistochemistry/Immunofluorescence: Staining for α-SMA, EGR1, TGF-β, CD3 (T-cells), CD20 (B-cells), and CD68 (macrophages) to evaluate cellular infiltration and activation.

- RNA sequencing and pathway analysis: Transcriptomic profiling of skin tissues to identify this compound-regulated genes and pathways. [1]

Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced pulmonary fibrosis model is essential for evaluating this compound's effect on SSc-associated interstitial lung disease. Mice (C57BL/6, 6-8 weeks old) receive a single intratracheal instillation of bleomycin (3 mg/kg in 50 μL saline) under anesthesia. [5] [7] Control animals receive saline only. This compound treatment (25 or 50 mg/kg/day in 0.4% CMC-Na) is administered daily by oral gavage, typically starting on the day of bleomycin instillation and continuing for 21-28 days. [7]

Comprehensive endpoint analyses include:

- Bronchoalveolar lavage fluid (BALF) analysis: Total and differential cell counts, cytokine levels (TGF-β, IL-1β, IL-6, TNF-α) by ELISA.

- Histopathological scoring: H&E staining for Szapiel's inflammatory score and Masson's trichrome for Ashcroft fibrosis score. [7]

- Hydroxyproline assay: Quantification of total lung collagen content. [7]

- Immunostaining: Analysis of EMT markers (E-cadherin, vimentin, α-SMA), macrophage polarization markers (iNOS/CD86 for M1; Arg-1/CD206 for M2), and ECM components (collagen I, fibronectin).

- Western blot and PCR: Evaluation of fibrotic (α-SMA, collagen I, collagen III), inflammatory (NF-κB, TLR4), and EMT markers in lung tissue homogenates.

The following workflow diagram illustrates the key in vivo and in vitro experimental approaches:

Technical Considerations and Data Analysis

This compound Formulation and Stability

For in vitro studies, this compound is typically dissolved in DMSO to create stock solutions (e.g., 100 mM) that are stored at -20°C. Final DMSO concentrations in cell culture should not exceed 0.1% to avoid cytotoxicity. For in vivo administration, this compound is suspended in 0.4% carboxymethyl cellulose (CMC-Na) for oral gavage or dissolved in DMSO (for topical application) or normal saline with 10% DMSO (for local injection). [1] [7] The drug demonstrates good stability in these formulations when stored protected from light at 4°C for up to one week.

Optimal Dosing and Administration

Based on preclinical studies, effective dosing regimens include:

- In vitro: 10-100 μM, with most effects observed in the 20-50 μM range

- In vivo oral: 25-50 mg/kg/day for pulmonary fibrosis models; 30 mg/kg/day for skin fibrosis models

- In vivo topical: 1% solution applied twice daily

- Local injection: 10 μg/100μL every other day for xenograft models [1]

Data Analysis and Interpretation

Comprehensive assessment of this compound's anti-fibrotic effects requires integration of multiple data types:

- Histopathological scoring: Use blinded evaluation for dermal thickness, Ashcroft score (lung fibrosis), and inflammatory scores with appropriate statistical analysis (ANOVA with post-hoc tests for multiple groups).

- Molecular data: Western blot and PCR data should be normalized to housekeeping controls and presented as fold-changes relative to control groups.

- Pathway analysis: For transcriptomic data, utilize tools like Ingenuity Pathway Analysis (IPA) or Gene Set Enrichment Analysis (GSEA) to identify significantly regulated pathways. [1]

- Correlation analysis: Examine relationships between different parameters (e.g., EGR1 expression vs. collagen content, macrophage polarization vs. fibrosis scores) to establish mechanistic connections.

Conclusion

This compound represents a promising multi-target therapeutic candidate for systemic sclerosis-associated fibrosis through its coordinated inhibition of key pathological processes. These application notes provide comprehensive protocols for investigating its mechanisms and efficacy across relevant experimental systems. The detailed methodologies enable researchers to rigorously evaluate this compound's anti-fibrotic properties and contribute to the growing evidence supporting its potential repurposing for SSc treatment.

References

- 1. This compound attenuated fibrosis in systemic sclerosis via ... [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on the clinical application and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress on the clinical application and ... [frontiersin.org]

- 4. Research progress on the clinical application and mechanism ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound ameliorates bleomycin-induced pulmonary ... [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-fibrotic effect of this compound on pulmonary fibrosis by ... [sciencedirect.com]

- 7. This compound improves bleomycin-induced pulmonary ... [frontiersin.org]

Iguratimod for primary Sjögren's syndrome management

Clinical Efficacy Data Summary

The efficacy of iguratimod in managing pSS has been demonstrated in multiple randomized controlled trials. Key outcome measures are summarized in the tables below.

Table 1: Improvement in Primary Clinical Outcome Measures after this compound Treatment

| Outcome Measure | Description of Improvement | Key Comparative Findings |

|---|---|---|

| ESSPRI | Patient-reported symptom score (dryness, pain, fatigue) significantly reduced [1] [2]. | Superior improvement vs. placebo and HCQ [1] [2]. |

| ESSDAI | Physician-assessed systemic disease activity score significantly reduced [3] [2]. | Superior improvement vs. conventional therapy (HCQ + GC) [3] [4]. |

| Immunoglobulin G (IgG) | Serum levels significantly reduced [3] [2] [4]. | Superior reduction vs. HCQ and conventional therapy [3] [2] [4]. |

| Schirmer's Test | Tear secretion improved [3] [4]. | Values significantly higher vs. conventional therapy [3]. |

| Salivary Flow | Unstimulated whole salivary flow showed improvement [1]. | - |

Table 2: Impact on Key Immunological Parameters in pSS Patients

| Immunological Parameter | Change with this compound Treatment | Proposed Significance |

|---|---|---|

| B-cell Populations | Total B cells, plasmablasts, and plasma cells decreased [5]. | Reduces antibody-producing cells. |

| Activated B-cells (CD38+IgD+) | Significant decrease [3]. | Counteracts B-cell hyperactivation. |

| BAFF-Receptor (BAFF-R) on B-cells | Expression significantly decreased [3]. | Disrupts BAFF/BAFF-R survival signal. |

| Regulatory B-cells (Bregs) | CD19+CD5+CD1d+ B-cell levels increased [2]. | May help restore immune tolerance. |

| cTfh Cells | Circulating T-follicular helper cells suppressed [5]. | Reduces critical help for B-cell activation/differentiation. |

Mechanisms of Action

This compound mediates its therapeutic effects in pSS through a multi-targeted impact on the adaptive immune system.

1. Suppression of B-cell Differentiation and Function this compound directly inhibits B-cell activation and differentiation into antibody-producing plasma cells [6] [7]. This is evidenced by reduced serum IgG levels and decreased populations of plasmablasts and plasma cells in treated patients [3] [5]. The drug also downregulates the BAFF-receptor on B-cells, making them less responsive to survival signals from BAFF, a cytokine critical in pSS pathogenesis [3].

2. Inhibition of T-follicular Helper (Tfh) Cells A key mechanism involves the suppression of Tfh cell differentiation, which is crucial for providing help to B cells [5]. The proposed signaling pathway is as follows:

Figure 1: this compound suppresses Tfh cell differentiation via the PDK1/Akt/mTOR/STAT3 signaling axis. IGU interacts with PDK1, inhibiting the phosphorylation of Akt and its downstream mTORC1/STAT3 activity. This leads to downregulation of the Tfh master transcription factor BCL6 and upregulation of its repressor, PRDM1, thereby curtailing Tfh differentiation [5].

3. Promotion of Regulatory B-cells (Bregs) One study found that this compound increased levels of CD19+CD5+CD1d+ Bregs, a cell type involved in immune regulation, whereas hydroxychloroquine did not show this effect [2]. This suggests this compound may help restore immune tolerance.

Experimental Protocols

For researchers aiming to validate or explore these mechanisms, the following protocols from key studies provide a foundation.

Protocol 1: Clinical Administration for pSS

- Indication: Active primary Sjögren's syndrome with systemic involvement or hypergammaglobulinemia.

- Dosage: 25 mg, administered orally, twice daily [3] [1] [2].

- Treatment Duration: Assess efficacy at 12 weeks [3]; sustained improvement observed over 24 weeks [1] [2].

- Common Combination Therapy: Often used with background therapies like hydroxychloroquine (HCQ) and low-dose glucocorticoids (e.g., ≤10 mg prednisone/day) [2] [4].

- Efficacy Monitoring:

- Patient-Reported Outcomes: ESSPRI questionnaire.

- Systemic Disease Activity: ESSDAI score.

- Laboratory Tests: Serum IgG, RF, ESR.

- Exocrine Function: Schirmer's test, unstimulated salivary flow rate.

Protocol 2: In Vitro Assessment of Tfh Cell Differentiation

- Source: [5]

- 1. Cell Isolation: Isolate CD4+CD45RA+ naive T cells from human PBMCs using a Naive CD4+ T Cell Isolation Kit.

- 2. Tfh Polarization Culture:

- Activate naive T cells with soluble anti-CD3 (5 µg/mL) and anti-CD28 (5 µg/mL) antibodies.

- Culture in Tfh-polarizing cytokines: IL-6 (25 ng/mL), IL-1β (12.5 ng/mL), IL-23 (25 ng/mL), and TGF-β (5 ng/mL), with neutralizing antibodies for IL-4 and IFN-γ.

- Treatment: Add this compound (10-30 µg/mL) or vehicle control (DMSO) to the culture medium.

- Incubate for 3-5 days at 37°C, 5% CO₂.

- 3. Flow Cytometry Analysis:

- Harvest cells and stain for surface markers: CD4, CXCR5.

- For intracellular staining, stimulate cells with PMA/ionomycin in the presence of Brefeldin A, then stain for key Tfh cytokines (e.g., IL-21) and transcription factors (e.g., BCL6).

- Analyze using flow cytometry to determine the percentage of CXCR5+ Tfh cells and their functional state.

Protocol 3: Evaluating B-cell Phenotypes via Flow Cytometry

- Source: [2]

- 1. Sample Collection: Collect peripheral blood from pSS patients pre- and post-treatment.

- 2. PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll density gradient centrifugation.

- 3. Cell Staining:

- Use fluorochrome-conjugated antibodies against human CD19, CD5, and CD1d to identify the Breg population (CD19+CD5+CD1d+).